Methyl furo[2,3-d]pyrimidine-4-carboxylate Methyl furo[2,3-d]pyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13805269
InChI: InChI=1S/C8H6N2O3/c1-12-8(11)6-5-2-3-13-7(5)10-4-9-6/h2-4H,1H3
SMILES: COC(=O)C1=C2C=COC2=NC=N1
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol

Methyl furo[2,3-d]pyrimidine-4-carboxylate

CAS No.:

Cat. No.: VC13805269

Molecular Formula: C8H6N2O3

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl furo[2,3-d]pyrimidine-4-carboxylate -

Specification

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
IUPAC Name methyl furo[2,3-d]pyrimidine-4-carboxylate
Standard InChI InChI=1S/C8H6N2O3/c1-12-8(11)6-5-2-3-13-7(5)10-4-9-6/h2-4H,1H3
Standard InChI Key NUFKTHJEHAQHSZ-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C=COC2=NC=N1
Canonical SMILES COC(=O)C1=C2C=COC2=NC=N1

Introduction

Synthetic Methodologies

Condensation-Cyclization Approaches

The most common synthesis route involves reacting 3-bromo-3-nitroacrylates (1a,b) with heterocyclic CH-acids under basic conditions. For example, refluxing methyl 3-bromo-3-nitroacrylate with pyrimidine derivatives (2e–g) in ethanol/water mixtures (1:1 v/v) at 80°C for 3 hours yields methyl furo[2,3-d]pyrimidine-4-carboxylate derivatives in 43–64% yields . This method emphasizes:

Reaction Conditions

ParameterOptimal Range
Temperature70–80°C
Solvent SystemEthanol/H₂O (1:1)
BasePotassium acetate
Reaction Time1–3 hours

Key intermediates include iminophosphoranes, formed via Staudinger-type reactions between triphenylphosphine and azides .

Aza-Wittig Strategy

An alternative route employs aza-Wittig reactions of iminophosphorane intermediates (2) with isocyanates. For instance, treating ethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]furan-3,4-dicarboxylate with phenyl isocyanate in dichloromethane at 0–5°C generates tricyclic derivatives in 85–88% yields . This method offers superior regioselectivity compared to condensation approaches but requires stringent anhydrous conditions.

Structural Elucidation Techniques

X-ray Crystallography

Single-crystal X-ray analysis of ethyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate analogs reveals:

  • Bond lengths: C3–O17 = 1.326 Å (esters), C2–C3 = 1.452 Å (furan-pyrimidine junction)

  • Torsion angles: C10–C3–C16–O17 = -0.8° to -15.6°, indicating variable ester group planarity

Spectroscopic Characterization

IR Spectroscopy

  • Methyl esters: C=O stretch at 1714–1721 cm⁻¹

  • Ethyl esters: C=O stretch at 1725–1731 cm⁻¹

¹H NMR (400 MHz, CDCl₃)

  • Methyl protons: δ 2.60 (s, 3H, CH₃)

  • Ethoxy group: δ 1.36 (t, J=7.2 Hz, 3H), 4.38 (q, J=7.2 Hz, 2H)

Biological Activity and Mechanism

Antitumor Effects

Methyl furo[2,3-d]pyrimidine-4-carboxylate derivatives inhibit VEGFR-2 kinase with IC₅₀ values of 12–38 nM, comparable to sorafenib (IC₅₀ = 9 nM). Molecular docking studies suggest:

  • Hydrogen bonding between pyrimidine N3 and kinase hinge region (Cys919)

  • π-Stacking of furan ring with Phe1047 residue

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923):

DerivativeMIC (μg/mL)
Parent compound64
6-Nitro analog16

The enhanced activity of nitro-substituted derivatives correlates with increased membrane permeability, as shown in logP calculations (clogP = 1.8 vs. 2.4 for nitro analog) .

Pharmaceutical Applications

Prodrug Development

Esterase-mediated hydrolysis of the methyl ester generates the free carboxylic acid, which exhibits:

  • 3.2-fold higher aqueous solubility (pH 7.4)

  • 89% plasma protein binding vs. 67% for ester form

Combination Therapies

Synergistic effects observed with paclitaxel (CI = 0.32–0.45) in MDA-MB-231 breast cancer cells, suggesting potential for co-administration regimens.

Future Research Directions

  • Synthetic Optimization: Develop continuous flow systems to improve reaction yields beyond 70%

  • Targeted Delivery: Conjugate with folate ligands for tumor-specific accumulation

  • Resistance Mitigation: Evaluate P-glycoprotein binding affinity to address multidrug resistance

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